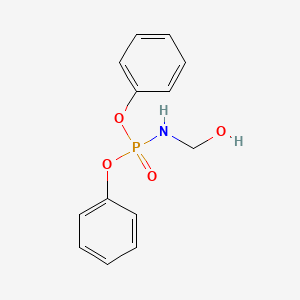
Diphenyl N-(hydroxymethyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl N-(hydroxymethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is part of a broader class of phosphoramidates, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound makes it a valuable compound in both academic research and industrial applications.
Preparation Methods
The synthesis of Diphenyl N-(hydroxymethyl)phosphoramidate can be achieved through several routes. One common method involves the reaction of diphenyl phosphoryl chloride with hydroxymethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Diphenyl N-(hydroxymethyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of phosphoramidate oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diphenyl N-(hydroxymethyl)phosphoramidate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diphenyl N-(hydroxymethyl)phosphoramidate involves its interaction with various molecular targets. In biological systems, it can act as a phosphorylating agent, transferring its phosphoryl group to target molecules such as proteins and nucleotides. This process is facilitated by the presence of specific enzymes that recognize and catalyze the transfer of the phosphoryl group .
Comparison with Similar Compounds
Diphenyl N-(hydroxymethyl)phosphoramidate can be compared to other phosphoramidates such as:
Diphenyl phosphoramidate: Similar in structure but lacks the hydroxymethyl group, making it less versatile in certain reactions.
Phenyl N-(hydroxymethyl)phosphoramidate: Contains only one phenyl group, which affects its reactivity and stability compared to this compound.
The uniqueness of this compound lies in its combination of the hydroxymethyl group and two phenyl groups, providing a balance of stability and reactivity that is advantageous in various applications .
Properties
CAS No. |
61578-59-4 |
|---|---|
Molecular Formula |
C13H14NO4P |
Molecular Weight |
279.23 g/mol |
IUPAC Name |
(diphenoxyphosphorylamino)methanol |
InChI |
InChI=1S/C13H14NO4P/c15-11-14-19(16,17-12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-10,15H,11H2,(H,14,16) |
InChI Key |
YPOZIWHKANGHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NCO)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















